Fluconazole is a synthetic triazole antifungal agent. [] It is classified as a broad-spectrum antifungal, effective against various fungal species, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. [, , ] In scientific research, Fluconazole serves as a valuable tool for studying fungal biology, drug resistance mechanisms, and the development of novel antifungal therapies.
Synthesis Analysis
Several methods for synthesizing Fluconazole have been described in the scientific literature. One common approach involves multiple steps, starting with the reaction of 2,4-difluorobenzene with 1,2,4-triazole. [] This reaction is typically carried out in the presence of a strong base, such as potassium carbonate. The resulting intermediate is then further modified through a series of reactions, including alkylation and deprotection steps, to yield Fluconazole.
Molecular Structure Analysis
Fluconazole (C13H12F2N6O) possesses a molecular structure characterized by a triazole ring linked to a difluorophenyl group via a two-carbon bridge containing a hydroxyl group and a tertiary amine. [] This unique arrangement contributes to its antifungal activity and pharmacokinetic properties.
Mechanism of Action
Fluconazole exerts its antifungal activity by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. [, , ] Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. Fluconazole binds to the heme group of CYP51, preventing the enzyme from converting lanosterol to ergosterol. []
Applications
Studying Fungal Resistance Mechanisms: Fluconazole is widely used to investigate the development of antifungal resistance in various fungal species. Researchers analyze the genetic and biochemical changes that occur in resistant strains, providing insights into resistance mechanisms and guiding the development of new antifungals. [, , , , ]
Investigating Fungal Physiology and Pathogenesis: Fluconazole serves as a tool to study essential cellular processes in fungi, such as ergosterol biosynthesis, membrane function, and stress responses. By inhibiting CYP51, researchers can examine the downstream effects on fungal growth, morphology, and virulence. []
Developing Novel Antifungal Therapies: Fluconazole's mechanism of action and known resistance mechanisms serve as a foundation for designing new antifungal agents with improved efficacy and reduced resistance potential. [] Researchers explore modifications to the Fluconazole structure or develop drugs targeting different steps in the ergosterol biosynthesis pathway.
Evaluating Drug Interactions: Fluconazole's potential to interact with other drugs is an important area of research. Studies investigate the pharmacokinetic and pharmacodynamic consequences of co-administering Fluconazole with other medications, particularly those metabolized by cytochrome P450 enzymes. [, ]
Future Directions
Overcoming Fluconazole Resistance: Developing new strategies to combat emerging resistance to Fluconazole is crucial. This may involve identifying novel drug targets, developing combination therapies, or exploring alternative delivery systems to enhance drug efficacy. [, ]
Understanding Cross-Resistance Patterns: Investigating the relationship between Fluconazole resistance and resistance to other antifungal classes, such as echinocandins, will be essential for optimizing treatment strategies. []
Personalized Antifungal Therapy: Exploring the use of pharmacogenomics to predict individual patient responses to Fluconazole, potentially guiding personalized dosing regimens and improving treatment outcomes. []
Related Compounds
Itraconazole
Compound Description: Itraconazole, like Fluconazole, belongs to the triazole antifungal class. It is a broad-spectrum antifungal agent effective against various fungal infections, including those of the mucous membranes and systemic infections caused by Candida species [, ].
Ketoconazole
Compound Description: Ketoconazole is another antifungal agent belonging to the azole class, specifically the imidazole subclass. It possesses a broad spectrum of activity against various fungi, making it suitable for treating mucocutaneous and systemic fungal infections [, ].
Relevance: Although structurally similar to Fluconazole, Ketoconazole differs in its heterocyclic ring structure (imidazole instead of triazole) [, ]. Despite sharing a similar target site (cytochrome P450 14α-demethylase), Ketoconazole exhibits lower salivary concentrations compared to Fluconazole, potentially explaining its reduced clinical efficacy in treating oropharyngeal-esophageal candidiasis []. Despite this, patients with Fluconazole-caused Fixed Drug Eruption (FDE) generally tolerate Ketoconazole well, making it a possible alternative treatment option [].
Ravuconazole
Compound Description: Ravuconazole, a newer triazole antifungal agent, exhibits a broader spectrum of activity and potency compared to older azoles like Fluconazole. It demonstrates effectiveness against Candida spp., Aspergillus spp., and other opportunistic fungal pathogens [].
Relevance: Ravuconazole shares the triazole ring with Fluconazole, contributing to its antifungal properties. Notably, Ravuconazole is 16- to 32-fold more potent than Fluconazole against Candida species []. While cross-resistance, particularly with Fluconazole-resistant Candida glabrata, is a concern, Fluconazole might serve as a surrogate marker for predicting Ravuconazole susceptibility, especially when adjusting for its higher potency [].
Amphotericin B
Compound Description: Amphotericin B is a polyene antifungal medication renowned for its broad-spectrum activity against a wide range of fungal pathogens. It is often considered a first-line treatment option for severe or invasive fungal infections, including cryptococcal meningitis [, ].
Micafungin
Compound Description: Micafungin is an echinocandin antifungal agent that acts by inhibiting the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall []. It exhibits potent activity against various Candida species, including those resistant to Fluconazole.
Relevance: Micafungin's distinct mechanism of action makes it a valuable alternative to Fluconazole, particularly in cases of Fluconazole resistance or intolerance. Studies suggest that a de-escalation strategy, starting with Micafungin and switching to Fluconazole if the isolate proves susceptible, can be a cost-effective approach compared to traditional escalation strategies starting with Fluconazole [].
Posaconazole
Compound Description: Posaconazole, a broad-spectrum triazole antifungal, exhibits activity against various fungal pathogens, including those resistant to Fluconazole. It is particularly effective in preventing invasive fungal infections in immunocompromised individuals [].
Clotrimazole
Compound Description: Clotrimazole, an imidazole antifungal agent, demonstrates broad-spectrum activity against various fungal species, primarily used topically for mucocutaneous infections [].
Relevance: Similar to Ketoconazole, Clotrimazole differs from Fluconazole in its imidazole ring structure, but both ultimately target the fungal cytochrome P450 enzyme. In a study comparing the anti-Candida effects of Clotrimazole and Fluconazole against isolated C. albicans, Clotrimazole exhibited a more favorable response, indicating potentially higher efficacy in certain clinical scenarios [].
34.9 [ug/mL] (The mean of the results at pH 7.4) slightly soluble in water Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs) Slightly soluble in water and saline 1.39e+00 g/L
Synonyms
Apo Fluconazole Apo-Fluconazole Béagyne Diflucan Fluc Hexal Flucobeta FlucoLich Fluconazol AbZ Fluconazol AL Fluconazol Isis Fluconazol ratiopharm Fluconazol Stada Fluconazol von ct Fluconazol-Isis Fluconazol-ratiopharm Fluconazole Flunazul Fungata Lavisa Loitin Neofomiral Oxifungol Solacap Triflucan UK 49858 UK-49858 UK49858 Zonal
Canonical SMILES
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fluconazole (hydrate) is a triazole antifungal drug used in the treatment and prevention of superficial and systemic fungal infections.Target: AntifungalFluconazole (hydrate) is the hydrate salt form of fluconazole, which is a triazole antifungal intended for oral treatment of superficial and systemic mycoses. In tests done in standard mycological media, the compound had minimal inhibitory concentrations against pathogenic Candida species that were usually in excess of 100 mg/l. Fluconazole inhibited branching and hyphal development in C. albicans at concentrations as low as 10(-6) M (0.3 mg/l), but miconazole and ketoconazole were still active in these tests at concentrations 100 times lower than this [1]. Oral fluconazole was not associated with a significantly increased risk of birth defects overall or of 14 of the 15 specific birth defects of previous concern. Fluconazole exposure may confer an increased risk of tetralogy of Fallot [2]. Fluconazole is predicted to be ineffective against Cryptococcus gattii in the koala as a sole therapeutic agent administered at 10 mg/kg p.o. every 12 h [3].Clinical indications: Balanitis; Candida infection; Cryptococcus infection; Cryptococcus neoformans meningitis; Dermatomycosis; Female genital tract infection; Fungal infection; Fungal respiratory tract infection; Fungal urinary tract infection; Prophylaxis; Tinea capitis; Tinea corporis; Tinea cruris; Tinea pedis .Toxicity: Symptoms of overdose include hallucinations and paranoid behavior.
FKGK 18 is an inhibitor of group VIA (GVIA) calcium-independent phospholipase A2 (iPLA2). It inhibits GVIA iPLA2 by 99.9% at 0.091 mole fraction in a mixed micelle activity assay and is selective for GVIA iPLA2 over GIVA cPLA2 and GV sPLA2 where it shows 80.8 and 36.8% inhibition, respectively. FKGK 18 inhibits iPLA2β activity in cytosolic extracts from INS-1 cells overexpressing iPLA2β (IC50 = ~50 nM) as well as iPLA2γ activity in mouse heart membrane fractions (IC50s = ~1-3 μM). It inhibits glucose-induced increases in prostaglandin E2 (PGE2;) production and insulin secretion in human pancreatic islets when used at a concentration of 10 μM and inhibits thapsigargin-induced apoptosis in INS-1 cells overexpressing iPLA2β in a concentration-dependent manner. FKGK 18 (20 mg/kg, 3 times per week) reduces blood glucose levels in an intraperitoneal glucose tolerance test, decreases the incidence of diabetes, and increases serum insulin levels in non-obese diabetic (NOD) mice. Novel Inhibitor of Group VIA Ca(2+)-Independent Phospholipase A2 (iPLA2β) for Preventing Beta-Cell Apoptosis and Diabetes FKGK18 is the most potent inhibitor of GVIA iPLA (X(I)(50) = 0.0002) ever reported. Being 195 and >455 times more potent for GVIA iPLA than for GIVA cPLA and GV sPLA, respectively. Group VIA calcium-independent phospholipase A (GVIA iPLA) has recently emerged as a novel pharmaceutical target.
FK778, a novel compound with multiple mechanisms of action, is efficacious, well tolerated and safe in kidney transplant patients, potentially offering a breakthrough in immunosuppressive therapy.